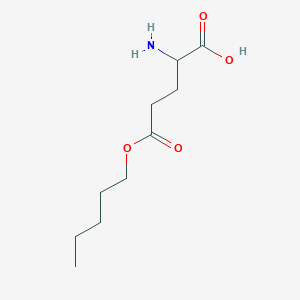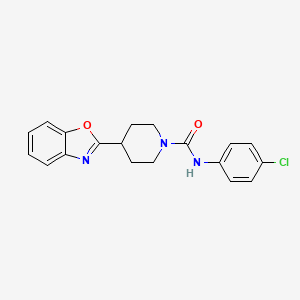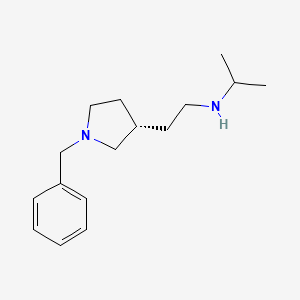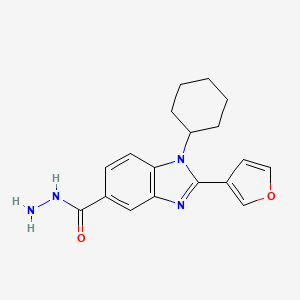
1-cyclohexyl-2-furan-3-yl-1H-benzoimidazole-5-carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can be achieved through multicomponent reactions (MCRs). These reactions involve the simultaneous formation of multiple bonds, allowing for the construction of structurally diverse compounds from simple starting materials. One-pot synthesis methods are particularly advantageous as they simplify the purification process and increase efficiency .
A typical synthetic route might involve the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide under catalyst-free conditions . This method is efficient and environmentally friendly, making it suitable for industrial production.
Analyse Des Réactions Chimiques
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can be compared with other similar compounds, such as:
Furan derivatives: These compounds contain a furan ring and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Benzimidazole derivatives: These compounds contain a benzimidazole moiety and are known for their antiviral, anticancer, and anti-inflammatory activities.
The unique combination of the furan and benzimidazole rings in 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide may confer distinct properties that are not observed in other similar compounds.
Conclusion
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with biological molecules, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
871930-31-3 |
|---|---|
Formule moléculaire |
C18H20N4O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carbohydrazide |
InChI |
InChI=1S/C18H20N4O2/c19-21-18(23)12-6-7-16-15(10-12)20-17(13-8-9-24-11-13)22(16)14-4-2-1-3-5-14/h6-11,14H,1-5,19H2,(H,21,23) |
Clé InChI |
QLCTXFXRMDIHOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)NN)N=C2C4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


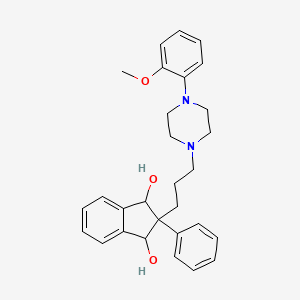
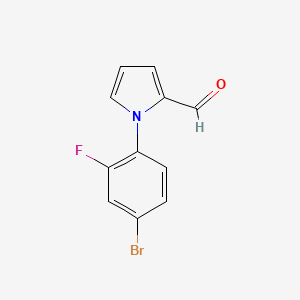
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
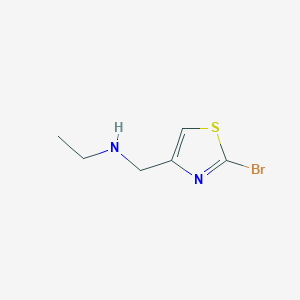
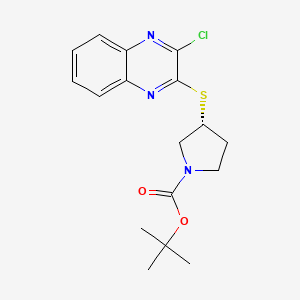
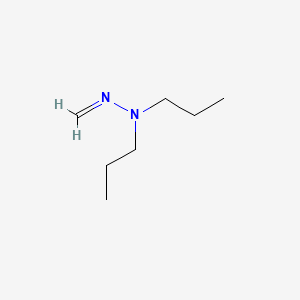

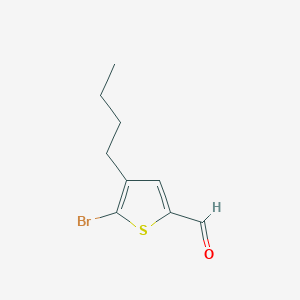
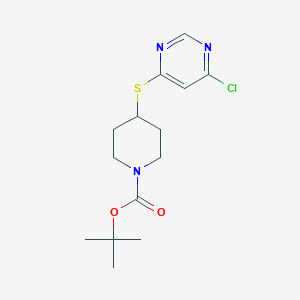
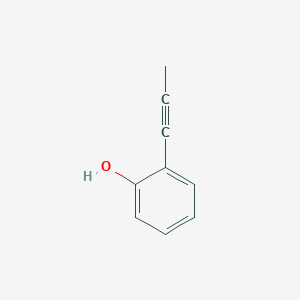
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
